![molecular formula C14H12BrNO2 B1447103 4-(Benzyloxy)-3-bromobenzamide CAS No. 1706456-92-9](/img/structure/B1447103.png)
4-(Benzyloxy)-3-bromobenzamide
Overview
Description
“4-(Benzyloxy)-3-bromobenzamide” is likely a compound that belongs to the benzamide class of compounds, which are known for their wide range of biological activities . The “benzyloxy” and “bromobenzamide” groups suggest that it may have unique properties compared to other benzamides.
Synthesis Analysis
While specific synthesis methods for “4-(Benzyloxy)-3-bromobenzamide” were not found, benzamides are typically synthesized through the reaction of benzoic acid with an amine . The benzyloxy group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)-3-bromobenzamide” would likely consist of a benzene ring substituted with a benzyloxy group and a bromobenzamide group .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions, including hydrogenation and halogen exchange reactions . The presence of the bromine atom might make “4-(Benzyloxy)-3-bromobenzamide” susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Benzyloxy)-3-bromobenzamide” would depend on its exact molecular structure. Benzamides are typically solid at room temperature .Scientific Research Applications
Dual Functional Behavior in Chemical Reactions
Research highlights the compound's role in chemical synthesis, particularly in the Suzuki coupling reaction. It can act as a ligand or reactant depending on conditions, such as stoichiometric ratios and temperature, demonstrating its versatility in organic chemistry (Cavalheiro et al., 2019).
Catalysis and Synthetic Applications
The compound is instrumental in copper-catalyzed tandem reactions for synthesizing various derivatives, including benzisothiazol-3(2H)-one, showcasing its utility in creating biologically relevant molecules (Wang et al., 2012). Additionally, it serves as a key ingredient in palladium-catalyzed direct arylation of heteroarenes, facilitating the synthesis of heteroaryl benzamides (Chen et al., 2013).
Building Blocks for Pharmaceuticals and Agrochemicals
A significant application includes its use in synthesizing pyridine derivatives, which are crucial for pharmaceuticals and agrochemicals. Its functionality allows for further reactions in Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, demonstrating its value as a versatile precursor (Verdelet et al., 2011).
Crystallography and Structural Analysis
The compound's derivatives are also explored in crystallography to understand halogen interactions within molecular structures, providing insights into the design of new materials and the prediction of their properties (Tothadi et al., 2013).
Biological Activity and Antioxidant Potential
While direct application in drug synthesis is excluded, derivatives of 4-(Benzyloxy)-3-bromobenzamide exhibit potential in biological studies. For instance, benzamide derivatives show significant biological and pharmacological benefits, including antioxidant, anti-inflammatory, and anticancer activities, thereby underscoring the compound's relevance in developing therapeutic agents (Oliveira et al., 2018).
Mechanism of Action
Target of Action
Similar compounds like benzylic halides have been known to show enhanced reactivity due to the adjacent aromatic ring . This suggests that 4-(Benzyloxy)-3-bromobenzamide may interact with similar targets.
Mode of Action
It’s known that benzylic halides can undergo sn1, sn2, and e1 reactions . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
It’s known that benzylic halides can undergo free radical reactions . This suggests that 4-(Benzyloxy)-3-bromobenzamide may influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Result of Action
Similar compounds have been known to show enhanced reactivity due to the adjacent aromatic ring , suggesting that 4-(Benzyloxy)-3-bromobenzamide may have similar effects.
Action Environment
It’s known that the broad application of similar reactions arises from the exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-phenylmethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMMOMRCTWPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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